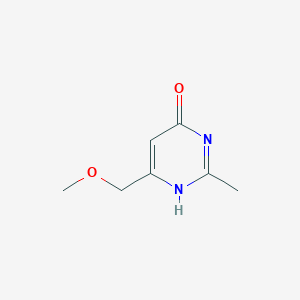
2,2'-Bithiazole
Descripción general
Descripción
2,2’-Bithiazole is an organic compound with the chemical formula C6H4N2S2. It consists of two thiazole rings linked by a carbon-carbon bond. The compound is known for its planar structure, as confirmed by X-ray crystallography . 2,2’-Bithiazole is mainly of academic interest, but its derivatives have attracted attention in medicinal chemistry due to their presence in naturally occurring compounds such as bleomycins and cystothiazoles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Bithiazole was first prepared by the Ullmann coupling of 2-bromothiazole using copper metal . The reaction involves the following steps:
Starting Material: 2-bromothiazole
Catalyst: Copper metal
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiazole are not well-documented, the Ullmann coupling reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of advanced catalysts and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents
Aplicaciones Científicas De Investigación
2,2’-Bithiazole and its derivatives have several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-Bithiazole derivatives, such as bleomycins, involves the binding to DNA and the generation of free radicals, leading to DNA strand breaks . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved often include oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,4’-Bithiazole: Found in bleomycins and has similar DNA-binding properties.
2,5’-Bithiazole: Present in cystothiazoles and exhibits different biological activities.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in various industrial applications.
Uniqueness
2,2’-Bithiazole is unique due to its planar structure and the ability to form a variety of coordination complexes . Its derivatives are particularly significant in medicinal chemistry for their role in cancer treatment and other therapeutic applications .
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSLWFZHCONMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902751 | |
| Record name | NoName_3303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene](/img/structure/B7772010.png)


![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol](/img/structure/B7772051.png)




![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)
![11H-Benzo[a]carbazole](/img/structure/B7772092.png)




